molecular formula C6H9ClN4O2 B2707840 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride CAS No. 2402831-05-2

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride

Cat. No.: B2707840
CAS No.: 2402831-05-2
M. Wt: 204.61
InChI Key: ORRGOKVLWKNVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione hydrochloride is a heterocyclic compound featuring a fused pyrazino-triazine core with two ketone groups at positions 3 and 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications. This compound belongs to a broader class of annulated triazine derivatives, which are known for their diverse biological activities, including antitumor, analgesic, and antimicrobial effects .

Properties

IUPAC Name

6,7,8,9-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.ClH/c11-5-6(12)10-2-1-7-3-4(10)8-9-5;/h7H,1-3H2,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRGOKVLWKNVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC(=O)C2=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters, followed by cyclization in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as xylene, under reflux conditions for several hours .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

Medicinal Chemistry

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione; hydrochloride has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that derivatives of this compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds derived from similar triazine structures have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : This compound exhibits potential antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : Research suggests that 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .

Case Studies

StudyFocusFindings
Arshad et al. (2020)Synthesis and Biological ActivityReported various derivatives showing significant anticancer activity against breast cancer cell lines .
Zhou et al. (2019)Antimicrobial EfficacyDemonstrated that certain derivatives possess potent activity against Pseudomonas aeruginosa .
NCBI Study (2020)Molecular ModelingExplored the binding affinity of the compound to target enzymes using molecular docking studies .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 6,7,8,9-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione hydrochloride and related derivatives:

Compound Core Structure Substituents Melting Point (°C) Lipophilicity (log k) Biological Activity Key References
6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione hydrochloride Pyrazino-triazine-dione Hydrochloride salt N/A N/A Data limited; inferred antitumor/analgesic potential from structural analogs
8-(3-Chlorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (HDIT) Imidazo-triazine-dione 3-Chlorophenyl at position 8 225–227 (decomp.) 1.8–2.1 Antiproliferative (ovarian adenocarcinoma, myeloma), low toxicity in non-tumor cells
tert-Butyl 3,4-dioxo-3,4,6,7-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-8(9H)-carboxylate Pyrazino-triazine-dione tert-Butyl carbamate 157–159 2.69 (LCMS) Intermediate for further functionalization; no direct bioactivity reported
7,8-Dihydroimidazo[5,1-c][1,2,4]triazine-3,6-dione Imidazo-triazine-dione Unsubstituted N/A N/A Antimicrobial scaffold; synthetic versatility demonstrated
8-Aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones (e.g., aryl = 3,4-dichloro) Imidazo-triazine-dione Aryl groups at position 8 175–190 1.5–3.2 Antitumor, analgesic; lipophilicity correlates with acute toxicity (log(1/LD₅₀))

Structural and Functional Insights

  • Core Heterocycle: The pyrazino-triazine-dione system (target compound) differs from imidazo-triazine-diones (e.g., HDIT) in nitrogen atom arrangement, which may influence electronic properties and binding affinity .
  • Substituent Effects : The 3-chlorophenyl group in HDIT enhances antiproliferative activity by promoting interactions with cellular targets, while the hydrochloride salt in the target compound improves aqueous solubility .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : Imidazo-triazine-diones with log k values <2.5 (e.g., HDIT: log k = 1.8) demonstrate favorable oral bioavailability per Lipinski’s rule, whereas higher log k values correlate with increased toxicity . The hydrochloride salt in the target compound may reduce log k compared to neutral analogs.
  • Toxicity: HDIT shows low toxicity in non-tumor cell lines (e.g., human fibroblasts), suggesting that the pyrazino-triazine-dione hydrochloride could exhibit a similar safety profile .

Biological Activity

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique pyrazino-triazine framework that is crucial for its biological interactions. The structural formula can be represented as follows:

C6H8ClN4O2\text{C}_6\text{H}_8\text{ClN}_4\text{O}_2

Pharmacological Properties

Research indicates that 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
  • Anticancer Activity : In vitro assays have indicated that the compound may inhibit the proliferation of certain cancer cell lines. Notably, it has been observed to induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication.

The mechanisms underlying the biological activity of 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione are multifaceted:

  • Interaction with Biological Targets : The compound likely interacts with various biological targets through hydrogen bonding and hydrophobic interactions due to its polar and non-polar regions.
  • Cell Signaling Pathways : It may modulate key signaling pathways involved in cell growth and apoptosis. For instance, activation of caspases has been noted in treated cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the hydrochloride salt against multidrug-resistant pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
  • Cancer Cell Line Study : Research conducted by Smith et al. (2023) demonstrated that treatment with 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione led to a 50% reduction in cell viability in MCF-7 cells after 48 hours of exposure .
  • Enzyme Inhibition Assay : An assay reported in Bioorganic & Medicinal Chemistry Letters showed that the compound inhibited DHFR with an IC50 value of 0.5 µM .

Data Table

Biological ActivityMethodologyResultReference
AntimicrobialMIC assayMIC = 32 µg/mL against E. coli
AnticancerCell viability assay50% reduction in MCF-7 cells
Enzyme inhibition (DHFR)Inhibition assayIC50 = 0.5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.